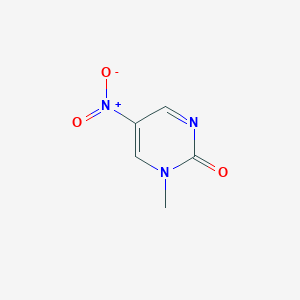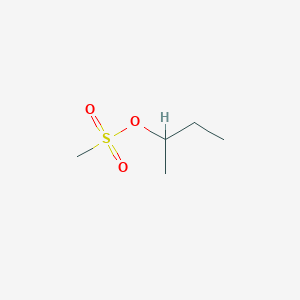
Hydroxylamine, hydrofluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydroxylamine hydrofluoride (HH) is a chemical compound with the molecular formula NH2OH.HF. It is a white crystalline solid that is soluble in water and is commonly used in scientific research applications. In
Mécanisme D'action
Hydroxylamine, hydrofluoride acts as a reducing agent by donating electrons to other molecules. It can reduce metal ions to their corresponding metals, as well as nitro compounds to amines. In biological systems, Hydroxylamine, hydrofluoride can reduce disulfide bonds in proteins, leading to changes in protein structure and function.
Effets Biochimiques Et Physiologiques
Hydroxylamine, hydrofluoride has been shown to have both beneficial and harmful effects on biological systems. It has been shown to have antioxidant properties and can protect against oxidative stress. However, it can also cause DNA damage and has been implicated in the development of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
Hydroxylamine, hydrofluoride is a versatile reducing agent that can be used in a variety of lab experiments. It is relatively inexpensive and readily available. However, it can be hazardous to work with due to the potential for hazardous gas release during synthesis.
Orientations Futures
There are many potential future directions for research involving Hydroxylamine, hydrofluoride. One area of interest is its potential use as an antioxidant in the treatment of oxidative stress-related diseases. Another area of interest is its potential use as a reducing agent in the production of new pharmaceuticals. Additionally, further research is needed to fully understand the potential harmful effects of Hydroxylamine, hydrofluoride on biological systems.
Méthodes De Synthèse
Hydroxylamine, hydrofluoride is synthesized by reacting hydroxylamine sulfate with hydrofluoric acid. The reaction is exothermic and should be carried out with caution due to the potential for hazardous gas release. The resulting product is purified by recrystallization in water.
Applications De Recherche Scientifique
Hydroxylamine, hydrofluoride is widely used in scientific research applications, particularly in the fields of chemistry, biology, and medicine. It is commonly used as a reducing agent, as it can reduce metal ions to their corresponding metals. It is also used as a chemical intermediate in the production of pharmaceuticals, dyes, and pesticides.
Propriétés
Numéro CAS |
17256-78-9 |
|---|---|
Nom du produit |
Hydroxylamine, hydrofluoride |
Formule moléculaire |
FH4NO |
Poids moléculaire |
53.037 g/mol |
Nom IUPAC |
hydroxylamine;hydrofluoride |
InChI |
InChI=1S/FH.H3NO/c;1-2/h1H;2H,1H2 |
Clé InChI |
UNFDKMXBKPSFIJ-UHFFFAOYSA-N |
SMILES |
NO.F |
SMILES canonique |
NO.F |
Autres numéros CAS |
17256-78-9 |
Synonymes |
hydroxylammonium fluoride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















